SS-208 is a novel, selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. It belongs to the class of isoxazole-3-hydroxamate compounds and is characterized by its unique zinc-binding properties []. SS-208 has emerged as a promising molecule in preclinical studies for investigating the role of HDAC6 in various biological processes and disease models [, ].
SS-208, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family involved in the regulation of gene expression and cellular processes. This compound is recognized for its potential therapeutic applications in cancer treatment due to its ability to modulate acetylation levels of histones and non-histone proteins, thereby influencing various signaling pathways.
SS-208 was developed as part of ongoing research into HDAC inhibitors, which have garnered significant interest in oncology and other therapeutic areas. It is characterized by its potent inhibitory effects on HDAC6, with an IC50 value of approximately 12 nM, indicating strong efficacy in inhibiting this enzyme . The compound is available from various chemical suppliers, including MedChemExpress, Cayman Chemical, and MedKoo, among others .
The synthesis of SS-208 involves several key steps that include the formation of the isoxazole ring and subsequent modifications to introduce functional groups that enhance its selectivity for HDAC6. The synthetic pathway typically starts with commercially available precursors that undergo reactions such as cyclization and acylation.
The synthetic route may involve:
The molecular structure of SS-208 features an isoxazole core with hydroxamate functionality, which is essential for its interaction with the zinc ion in the active site of HDAC6. The compound's structure allows it to bind effectively to the enzyme, inhibiting its activity.
Key structural data include:
SS-208 primarily participates in reactions that involve binding to the active site of HDAC6. The hydroxamate group forms a bidentate coordination with the zinc ion within the enzyme's active site, which is critical for its inhibitory action.
The binding mechanism involves:
The mechanism by which SS-208 exerts its effects involves several steps:
Research has demonstrated that SS-208 can induce apoptosis in cancer cells and enhance antitumor immunity in syngeneic melanoma mouse models, highlighting its potential as an anticancer agent .
SS-208 is characterized by:
Key chemical properties include:
Relevant analyses confirm that SS-208 maintains high purity levels and structural integrity during storage and handling .
SS-208 has been investigated for various applications, particularly in cancer research. Its ability to selectively inhibit HDAC6 makes it a candidate for:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its use in clinical settings .
SS-208 (chemical name: 5-(2-(3,4-Dichlorobenzamido)ethyl)-N-hydroxyisoxazole-3-carboxamide) is a low-molecular-weight synthetic organic molecule with defined structural features enabling potent and selective HDAC6 inhibition. Its chemical formula is C₁₃H₁₁Cl₂N₃O₄, corresponding to a molecular weight of 344.15 g/mol [1] [3] [6]. The compound is identified by the CAS registry number 2245942-72-5 and is characterized as a white to off-white crystalline solid with moderate water solubility but high solubility in dimethyl sulfoxide (DMSO) (>125 mg/mL) [1] [6].
Structural Components and Binding Motif:SS-208 incorporates three key pharmacophoric elements essential for HDAC inhibition [2] [5]:
Table 1: Key Chemical Identifiers of SS-208 [1] [3] [6]
Property | Value/Descriptor |
---|---|
Systematic Name | 5-(2-(3,4-Dichlorobenzamido)ethyl)-N-hydroxyisoxazole-3-carboxamide |
Molecular Formula | C₁₃H₁₁Cl₂N₃O₄ |
Molecular Weight | 344.15 g/mol |
CAS Registry Number | 2245942-72-5 |
XLogP | 2.16 (indicating moderate lipophilicity) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 7 |
Topological Polar Surface Area (TPSA) | 104.46 Ų |
Canonical SMILES | ONC(=O)c1noc(c1)CCNC(=O)c1ccc(c(c1)Cl)Cl |
InChI Key | JFGOILLZIAIYGA-UHFFFAOYSA-N |
Physicochemical Behavior:SS-208 demonstrates stability in solid form (recommended storage at -20°C) but exhibits instability in solution, necessitating fresh preparation for experimental use. Its calculated pKa of 7.69 ± 0.42 suggests partial ionization under physiological conditions, potentially influencing cellular permeability [1] [6] [7].
SS-208 emerged from a deliberate medicinal chemistry campaign aimed at developing highly selective HDAC6 inhibitors with improved pharmacological profiles compared to first-generation compounds like ricolinostat (ACY-1215) and citarinostat (ACY-241). These early inhibitors exhibited significant off-target inhibition against HDAC1, limiting their therapeutic utility [3] [8]. The discovery of SS-208 was first reported by Shen et al. in the Journal of Medicinal Chemistry in September 2019, culminating from rational structure-based design focused on the isoxazole-3-hydroxamate scaffold [2].
Key Developmental Milestones:
Biological Validation and Antitumor Mechanism:While SS-208 showed minimal direct cytotoxicity against murine SM1 melanoma cells in vitro (even at concentrations up to 30 µM), it profoundly inhibited tumor growth in vivo. In syngeneic mouse models, intraperitoneal administration (25 mg/kg, days 4, 7, 12, 15, and 18 post-implant) significantly reduced SM1 tumor progression. Mechanistic studies attributed this effect primarily to immune-mediated actions:
This dissociation between weak direct cytotoxicity and potent in vivo efficacy underscored SS-208's unique mechanism—modulating the tumor microenvironment rather than directly killing cancer cells—positioning it as an immunomodulatory epigenetic agent [2] [10].
HDAC inhibitors are classically categorized by their zinc-binding group (ZBG), with hydroxamates representing the largest pharmacophore class due to their potent zinc chelation. SS-208 belongs to a specialized subgroup: isoxazole-3-hydroxamate-based inhibitors, distinct from conventional aryl (e.g., vorinostat/SAHA) or alkyl (e.g., panobinostat) linker-based pan-inhibitors [5].
Pharmacophoric Classification and Selectivity Profile:
Table 2: HDAC Isoform Selectivity Profile of SS-208 [1] [9]
HDAC Isoform | Class | IC₅₀ Value (nM) | Selectivity Ratio (vs. HDAC6) |
---|---|---|---|
HDAC6 | IIb | 12 | 1 |
HDAC8 | I | 1,230 | 102.5-fold |
HDAC1 | I | 1,390 | 115.8-fold |
HDAC11 | IV | 5,120 | 426.7-fold |
HDAC5 | IIa | 6,910 | 575.8-fold |
HDAC7 | IIa | 8,340 | 695.0-fold |
Therapeutic Implications:This pharmacophore confers "kinase inhibitor-like" selectivity among HDAC isoforms. By sparing class I HDACs (especially HDAC1/2/3), SS-208 minimizes hematological and cardiac toxicities associated with pan-HDAC inhibition. Its immunomodulatory—rather than cytotoxic—profile further distinguishes it from non-selective inhibitors, suggesting utility in combination with immune checkpoint inhibitors in oncology [2] [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: